Cas no 439091-17-5 (3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one)

3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
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- 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
- 2H-Indol-2-one, 3-[2-(2-furanyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-5-methyl-
- 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one
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- インチ: 1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
- InChIKey: WUPUDBGBOWDNTG-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C)C=C2)C(CC(C2=CC=CO2)=O)(O)C1=O
3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3074-0060-2μmol |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-10μmol |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-4mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-5mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-10mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-2mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-5μmol |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-3mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F3074-0060-1mg |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |
439091-17-5 | 90%+ | 1mg |
$54.0 | 2023-08-13 |
3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-oneに関する追加情報
Introduction to 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one (CAS No. 439091-17-5)
The compound 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one, identified by its CAS number 439091-17-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused indole ring system with functionalized side chains, has garnered considerable attention due to its structural complexity and potential biological activity. The presence of both furan and indole moieties in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly for their role in modulating various biological pathways. The structural motif of 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one incorporates several key features that enhance its pharmacological relevance. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, contributes to the compound's solubility and binding affinity. Additionally, the hydroxy and methyl substituents on the indole core introduce polarity and steric effects that can fine-tune its interaction with biological receptors.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The indole scaffold is a well-documented pharmacophore in various drug classes, including those targeting neurological disorders, inflammation, and cancer. The specific arrangement of functional groups in 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one may confer unique properties that distinguish it from existing analogs. For instance, the oxoethyl side chain could serve as a hinge region for binding to protein targets, while the hydroxy group may enhance metabolic stability and bioavailability.
Current research in medicinal chemistry increasingly emphasizes the synthesis of structurally diverse compounds to uncover novel mechanisms of action. The synthesis of 3-(furan moiety)-linked indole derivatives like this one exemplifies such an approach. Advances in synthetic methodologies have enabled the efficient construction of complex heterocycles, allowing chemists to explore intricate molecular architectures. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in creating these sophisticated molecules.
The biological activity of 3-(furan moiety)-containing indole derivatives has been extensively studied in recent years. Notably, compounds with similar structural features have shown promise in preclinical models as inhibitors of enzymes involved in inflammatory pathways. The presence of both furan and indole units suggests that this compound may exhibit dual-targeting capabilities, interacting with multiple receptors or enzymes simultaneously. Such multitarget engagement is often associated with enhanced therapeutic efficacy and reduced side effects.
In addition to its pharmacological potential, the compound's physicochemical properties make it an attractive candidate for further development. The balance between hydrophilic and lipophilic regions ensures good solubility in both aqueous and organic phases, facilitating formulation into various delivery systems. Furthermore, the rigid structure provided by the fused ring system enhances binding affinity by reducing conformational flexibility.
Recent computational studies have begun to elucidate the binding modes of indole derivatives at various biological targets. Molecular docking simulations have revealed that compounds with structural similarities to 3-(furan moiety)-linked indoles can effectively bind to proteins such as kinases and transcription factors. These interactions are often mediated by hydrogen bonding networks involving the hydroxy, methyl, and other polar groups within the molecule. Such insights are crucial for rational drug design and optimization.
The synthesis of analogs derived from 3-(furan moiety)-containing indoles continues to be an active area of research. By modifying substituents such as the hydroxy or methyl groups, chemists can systematically explore different pharmacological profiles. For example, replacing the hydroxy group with an amine might alter solubility while preserving binding affinity to certain targets. Similarly, introducing halogen atoms could enhance metabolic stability or facilitate further derivatization.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs on the market are derived from natural products or their modified analogs. The structural features found in compounds like 3-(furan moiety)-linked indoles often mirror those present in bioactive natural products, suggesting that they may have evolved through similar biochemical pathways. This connection between nature-inspired molecules and drug development underscores their continued relevance.
The future prospects for this class of compounds remain promising as new synthetic strategies are developed and more biological data becomes available. Advances in high-throughput screening technologies will enable rapid testing of large libraries of derivatives for activity against various disease targets. Additionally, improvements in crystallographic techniques will provide high-resolution structures of these molecules bound to biological targets, further guiding rational design efforts.
439091-17-5 (3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one) 関連製品
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